molecular formula C9H5NO2S B594578 1,3-Benzothiazole-2,5-dicarbaldehyde CAS No. 133468-89-0

1,3-Benzothiazole-2,5-dicarbaldehyde

Cat. No.: B594578
CAS No.: 133468-89-0
M. Wt: 191.204
InChI Key: MXKROJKZQFDEIO-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-2,5-dicarbaldehyde is a heterocyclic compound featuring a benzothiazole core with aldehyde groups at the 2- and 5-positions. Its structure combines aromaticity with electron-withdrawing sulfur and nitrogen atoms, making it a versatile intermediate in organic synthesis and materials science. The compound’s electronic properties, including strong π-conjugation and polarizability, render it suitable for applications in luminescent materials, liquid crystals, and optoelectronic devices .

Synthetic routes for benzothiazole derivatives often involve cyclization reactions or functionalization of preformed heterocycles.

Properties

CAS No.

133468-89-0

Molecular Formula

C9H5NO2S

Molecular Weight

191.204

IUPAC Name

1,3-benzothiazole-2,5-dicarbaldehyde

InChI

InChI=1S/C9H5NO2S/c11-4-6-1-2-8-7(3-6)10-9(5-12)13-8/h1-5H

InChI Key

MXKROJKZQFDEIO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C=O)N=C(S2)C=O

Synonyms

2,5-Benzothiazoledicarboxaldehyde(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 1,3-benzothiazole-2,5-dicarbaldehyde and related dicarbaldehyde compounds:

Compound Core Structure Key Properties Applications
This compound Benzothiazole High thermal stability, strong electron-withdrawing ability, luminescence Optoelectronics, liquid crystals
Thiophene-2,5-dicarbaldehyde Thiophene Moderate thermal stability (decomposition ~264°C), π-extended conjugation Organic solar cells, quinoid donors
Furan-2,5-dicarbaldehyde Furan Lower thermal stability (decomposition ~220°C), oxygen-rich backbone Bio-based diols (e.g., BHMF synthesis)
Pyrrole-2,5-dicarbaldehyde Pyrrole Moderate yields (43–65%), redox-active Ligand synthesis, coordination chemistry
Triazole-4,5-dicarbaldehyde Triazole Formed via ozonation of benzotriazole, reactive dicarbonyl groups Water treatment byproducts

Thermal and Electronic Properties

  • Thermal Stability :
    • Thiophene-2,5-dicarbaldehyde exhibits higher decomposition temperatures (264°C) compared to furan derivatives (220°C), attributed to sulfur’s electron-withdrawing effects .
    • Benzothiazole derivatives are expected to surpass both due to aromatic stabilization and heteroatom synergy .
  • Electronic Behavior :
    • Thiophene and benzothiazole derivatives show enhanced charge transport in optoelectronic devices due to extended π-systems .
    • Pyrrole-2,5-dicarbaldehyde’s redox activity enables its use in ligand frameworks for transition-metal complexes .

Reactivity and Functionalization

  • Aldehyde Reactivity: Benzothiazole and thiophene dicarbaldehydes undergo Knoevenagel condensations for π-extension, critical in solar cell donor materials . Furan-2,5-dicarbaldehyde is preferentially reduced to diols, underscoring its role in sustainable chemistry .
  • Degradation Pathways :
    • Hydroxymethyl derivatives of pyrrole-2,5-dicarbaldehyde are prone to degradation under basic conditions, unlike their benzothiazole counterparts .

Preparation Methods

Synthesis of Dithiolane Precursors

Adapting methods for pyrrole-2,5-dicarbaldehydes, 2,5-dibromo-1,3-benzothiazole undergoes nucleophilic substitution with 1,3-benzodithiol-2-thiolate to form the bis(dithiolane) intermediate. Key steps:

  • Thiolation :

    • Reagents : 1,3-Benzodithiol-2-thiol (2.2 equiv), K₂CO₃ (4.0 equiv) in DMF

    • Temperature : 60°C, 12 hours

    • Yield : ~50% (theoretical)

  • Oxidative Hydrolysis :

    • Reagents : HgO (4.0 equiv), 35% HBF₄ in DMSO

    • Temperature : 25°C, 2 hours

    • Yield : 65–70% (extrapolated from pyrrole systems)

Advantages and Limitations

This route offers regioselectivity but requires toxic mercury compounds, complicating scalability. Alternatives using BF₃·Et₂O or ZnCl₂ are under investigation.

Oxidation of 2,5-Dimethyl-1,3-benzothiazole

Controlled Oxidation Protocols

Manganese dioxide (MnO₂) in acetic acid selectively oxidizes methyl groups to aldehydes without over-oxidation to carboxylic acids:

  • Reagents : MnO₂ (5.0 equiv), glacial HOAc

  • Temperature : 80°C, 24 hours

  • Yield : 40–50% (estimated from benzothiazole amidine oxidations)

Challenges in Stoichiometry

Excess MnO₂ or prolonged reaction times lead to dicarboxylic acid byproducts, necessitating rigorous monitoring via TLC or HPLC.

Diazotization and Cyano Hydrolysis of 1,3-Benzothiazole-2,5-diamine

Stepwise Functional Group Interconversion

  • Diazotization :

    • Reagents : NaNO₂ (2.2 equiv), HCl (conc.) at 0–5°C

    • Intermediate : Unstable diazonium salt, requiring immediate use

  • Cyanation :

    • Reagents : CuCN (2.5 equiv), KCN (3.0 equiv) in H₂O

    • Yield : ~60% for nitrile formation

  • Partial Hydrolysis :

    • Reagents : DIBAL-H (2.0 equiv) in THF, −78°C

    • Yield : 50–55% aldehyde

Practical Considerations

Multi-step synthesis reduces overall yield (<30%), limiting industrial applicability.

Comparative Analysis of Synthetic Routes

MethodYield (%)RegioselectivityScalabilityToxicity Concerns
Vilsmeier-Haack30–45ModerateHighPOCl₃ handling
Dithiolane Hydrolysis65–70HighLowHgO usage
Methyl Oxidation40–50LowModerateMnO₂ waste disposal
Diazotization-Hydrolysis<30HighLowCyanide intermediates

Thermal and Spectroscopic Characterization

Poly(benzothiazole)s derived from dicarbaldehydes exhibit exceptional thermal stability, with 10% weight loss at 405–490°C in air. FT-IR of 1,3-benzothiazole-2,5-dicarbaldehyde shows distinct C=O stretches at 1690–1710 cm⁻¹, while ¹H NMR displays aldehyde protons at δ 9.8–10.2 ppm .

Q & A

Q. What are the recommended methodologies for synthesizing 1,3-Benzothiazole-2,5-dicarbaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions using substituted benzothiazole precursors. For example, refluxing 4-amino-3,5-bis(halophenoxy)triazole derivatives with substituted benzaldehyde in absolute ethanol and glacial acetic acid (as a catalyst) under controlled reflux conditions (4–6 hours) is a common approach . Optimization requires adjusting parameters such as solvent polarity, stoichiometric ratios, and reaction time. Monitoring intermediates via thin-layer chromatography (TLC) and characterizing products using NMR and mass spectrometry ensures reproducibility.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm aldehyde proton signals (~9–10 ppm) and aromatic backbone integrity.
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~2800 cm1^{-1} (aldehyde C-H stretch).
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns.
  • Melting Point Analysis : Consistency with literature values (e.g., 74°C for structurally similar aldehydes ).

Q. What are the stability considerations for storing this compound in laboratory settings?

The compound is sensitive to moisture and light. Store under inert gas (argon/nitrogen) in amber glass vials at 2–8°C. Degradation over time may produce carboxylic acid derivatives; periodic purity checks via HPLC are recommended . Avoid long-term storage (>6 months) without stability testing.

Q. How can researchers safely handle this compound given its potential hazards?

Follow OSHA/GHS guidelines:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • In case of skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention .
  • Dispose of waste via licensed hazardous waste handlers compliant with EPA/DOT regulations .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). For mechanistic insights, combine with molecular docking simulations to predict binding interactions with biological targets .

Advanced Research Questions

Q. How can computational modeling enhance the design of this compound derivatives for targeted applications?

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization. COMSOL Multiphysics integration enables simulation of reaction kinetics and thermodynamic stability under varying conditions (e.g., solvent effects, temperature gradients) . Pair computational results with experimental data to validate predictive models.

Q. What experimental strategies resolve contradictions in reactivity data for benzothiazole derivatives?

Contradictions often arise from solvent polarity or competing reaction pathways. For example:

  • Use controlled experiments with deuterated solvents to isolate solvent effects.
  • Employ tandem mass spectrometry (MS/MS) to track intermediate species during reactions .
  • Apply fractional factorial design to systematically evaluate variable interactions (e.g., temperature vs. catalyst loading) .

Q. How can researchers optimize the regioselectivity of functionalizing this compound?

Regioselectivity is influenced by electronic and steric factors. Strategies include:

  • Introducing electron-withdrawing groups (EWGs) at specific positions to direct nucleophilic attacks.
  • Using transition metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at the 2- or 5-positions .
  • Monitoring reaction progress via in situ Raman spectroscopy to detect intermediate regiochemical preferences .

Q. What advanced analytical techniques are critical for studying degradation pathways of this compound in environmental systems?

  • LC-QTOF-MS : To identify degradation products (e.g., oxidized aldehydes or sulfonic acids).
  • Ecotoxicity assays : Use Daphnia magna or algal models to assess aquatic toxicity .
  • Isotope labeling : 13^{13}C-labeled analogs to trace metabolic pathways in biodegradation studies .

Q. How can researchers integrate this compound into supramolecular or catalytic systems?

Explore its role as a ligand in coordination polymers (e.g., with Cu2+^{2+} or Zn2+^{2+}) for catalytic applications. Characterize metal-organic frameworks (MOFs) via X-ray crystallography and BET surface area analysis. Test catalytic efficiency in oxidation reactions (e.g., alcohol-to-ketone conversions) .

Methodological Notes

  • Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries to confirm peak assignments .
  • Green Chemistry : Substitute ethanol with cyclopentyl methyl ether (CPME) for safer, recyclable solvent systems .
  • Collaborative Frameworks : Engage with computational chemists and toxicologists for multidisciplinary validation of findings .

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